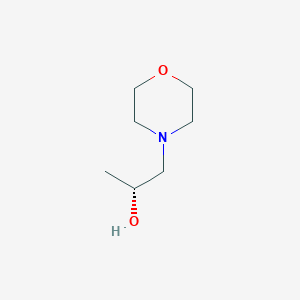
(2R)-1-(morpholin-4-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Morpholines, including "(2R)-1-(morpholin-4-yl)propan-2-ol," are synthesized from various precursors like vicinal amino alcohols, oxiranes, and aziridines. These syntheses often involve catalytic or chemical reactions that introduce the morpholine moiety into the target molecule. The synthetic approaches aim to achieve high yields and selectivities, utilizing morpholines as catalysts, auxiliaries, or as targets themselves due to their biological and chemical utility (Palchikov, 2013).
Molecular Structure Analysis
The molecular structure of "(2R)-1-(morpholin-4-yl)propan-2-ol" is characterized by the presence of a morpholine ring—a saturated heterocycle containing oxygen and nitrogen. This structural feature imparts distinct chemical properties to the compound, making it a valuable building block in organic synthesis. The chirality at the 2R position influences its interactions and reactivity, crucial for its applications in chiral synthesis and pharmaceuticals.
Chemical Reactions and Properties
Morpholine derivatives participate in a wide range of chemical reactions, leveraging their heterocyclic structure for nucleophilic substitutions, electrophilic additions, and cycloadditions. These reactions are central to the functionalization of the morpholine ring and the introduction of various substituents, tailoring the compound's chemical properties for specific applications. The reactivity is significantly influenced by the morpholine's electronic and steric properties, enabling precise control over the chemical transformations (Asif & Imran, 2019).
Physical Properties Analysis
The physical properties of "(2R)-1-(morpholin-4-yl)propan-2-ol," such as boiling point, melting point, solubility, and density, are determined by its molecular structure. The presence of the morpholine ring and the hydroxyl group significantly impacts its polarity, hydrogen bonding capacity, and solubility in organic solvents and water. These properties are crucial for its application in various chemical processes and formulations.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards acids/bases, and stability under different conditions, are pivotal for the compound's utility in synthetic chemistry and pharmaceuticals. The morpholine ring's nitrogen atom acts as a weak base, participating in protonation and deprotonation reactions, which are essential for its biological activity and interaction with other molecules in chemical reactions.
科学的研究の応用
Chemoenzymatic Synthesis
(2R)-1-(morpholin-4-yl)propan-2-ol is utilized in the chemoenzymatic synthesis of optically active compounds. A study demonstrated its application in synthesizing an enantiomerically enriched ethereal analog of (R)-iso-moramide, a potential synthetic opiate with improved affinity toward opioid receptors. The synthesis involved lipase-catalyzed kinetic resolution and transesterification, highlighting its significance in the development of potent analgesics (Borowiecki, 2022).
Biological Properties Synthesis
Another research focused on synthesizing new compounds with (2R)-1-(morpholin-4-yl)propan-2-ol, revealing pronounced anticonvulsive and peripheral n-cholinolytic activities. These compounds displayed notable biological properties, although they did not exhibit antibacterial activity (Papoyan et al., 2011).
Corrosion Inhibition
Research has shown that derivatives of (2R)-1-(morpholin-4-yl)propan-2-ol, such as 1,3-di-morpholin-4-yl-propan-2-ol, can be effective corrosion inhibitors for metals like carbon steel and brass. These compounds act as anodic inhibitors, forming protective layers on metal surfaces (Gao, Liang, & Wang, 2007), (Liang & Gao, 2007).
Xanthine Oxidase Inhibition
Compounds like 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones, derived from (2R)-1-(morpholin-4-yl)propan-2-ol, have been evaluated for their inhibitory activity against xanthine oxidase and for anti-inflammatory effects. These compounds show promise for use in treating conditions like gout and inflammation (Šmelcerović et al., 2013).
Antimicrobial Activity
Studies on derivatives of (2R)-1-(morpholin-4-yl)propan-2-ol have shown antimicrobial properties. For instance, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione exhibited antimicrobial activity against several bacterial strains, demonstrating its potential for pharmacological applications (Yancheva et al., 2012).
Synthesis of Tertiary Amines
The compound has been used in the synthesis of tertiary amines, which have applications in various fields including medicinal chemistry. These amines are synthesized through alkylation reactions and have been studied for their inhibitory performance on carbon steel corrosion, adding to their versatility (Gao, Liang, & Wang, 2007).
特性
IUPAC Name |
(2R)-1-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(9)6-8-2-4-10-5-3-8/h7,9H,2-6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXQOLYGKLGQKA-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(morpholin-4-yl)propan-2-ol | |
CAS RN |
65617-06-3 |
Source


|
| Record name | (2R)-1-(morpholin-4-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

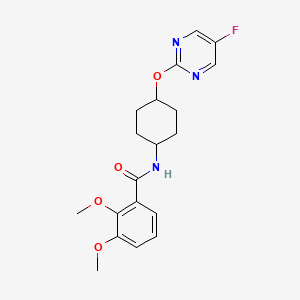
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2490810.png)
![Ethyl 5-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2490811.png)

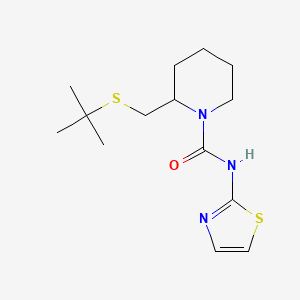
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2490815.png)
![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2490816.png)
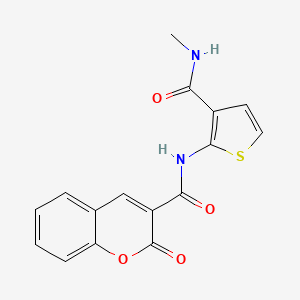
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2490821.png)
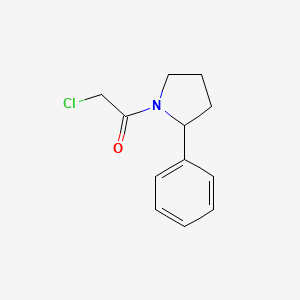
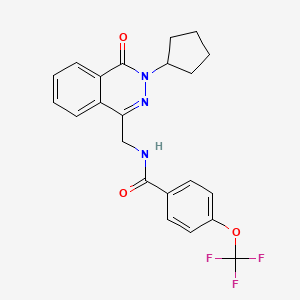
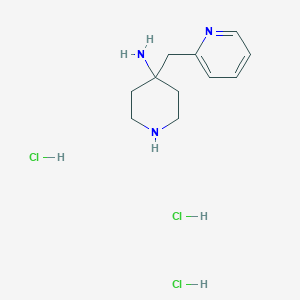

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2490830.png)